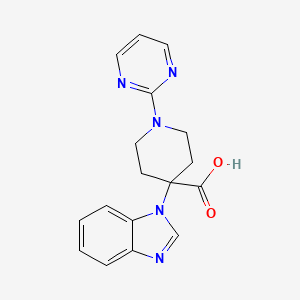![molecular formula C19H23N3O4S B5403855 2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)
2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine. This compound is commonly referred to as a selective serotonin reuptake inhibitor (SSRI) and has been found to have significant effects on the central nervous system. In
科学的研究の応用
Alzheimer’s Disease Treatment
HMS1605A14: has been explored for its potential as an acetylcholinesterase inhibitor (AChEI) , which is a class of compounds used in the treatment of Alzheimer’s disease (AD). AChEIs work by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine, thereby increasing its levels and potentially improving cognitive function in AD patients .
Antiviral Activity
Derivatives of HMS1605A14 have shown promise in antiviral research. Indole derivatives, which share a similar structural motif with HMS1605A14, have been reported to possess antiviral properties against a range of RNA and DNA viruses. This suggests that HMS1605A14 could be a valuable scaffold for developing new antiviral agents .
Anticancer Research
The structural framework of HMS1605A14 is also found in compounds with anticancer activity. Research into indole derivatives, which are structurally related to HMS1605A14, has revealed that these compounds can exhibit potent anticancer effects. This indicates that HMS1605A14 may have applications in the development of new cancer therapies .
Conducting Polymers
HMS1605A14: could be utilized in the field of conducting polymers. Similar compounds have been used in solar cells and organic light-emitting diodes (OLEDs). The potential of HMS1605A14 to form nanocomposites with carbon nanotubes suggests its applicability in creating efficient electronic and optoelectronic devices .
Neurotransmitter Modulation
Given its role as an AChEI, HMS1605A14 may also be involved in modulating neurotransmitter levels. By inhibiting acetylcholinesterase, HMS1605A14 could enhance cholinergic transmission, which is crucial for learning and memory processes. This application could extend beyond AD treatment to other neurological conditions where cholinergic deficits are implicated .
Sensor Development
The chemical structure of HMS1605A14 indicates potential use in sensor technology. Similar compounds have been incorporated into nanocomposites for gas sensors. HMS1605A14 could be explored for its sensitivity to various gases or biological markers, contributing to the development of novel sensing devices .
Pharmacological Research
HMS1605A14: may serve as a lead compound in pharmacological research due to its diverse biological activities. Its potential effects on various biological targets make it a candidate for high-throughput screening in drug discovery programs, aiming to identify new therapeutic agents .
Environmental Monitoring
Lastly, the application of HMS1605A14 in environmental monitoring should not be overlooked. Its potential as a sensor and its interaction with biological systems could make it useful in detecting environmental pollutants and assessing their impact on ecosystems .
特性
IUPAC Name |
2-methoxy-N-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-20-27(24,25)18-14-15(8-9-17(18)26-2)19(23)22-12-10-21(11-13-22)16-6-4-3-5-7-16/h3-9,14,20H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWMOOCVIQQZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5403776.png)
![1-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5403781.png)
![3-(1,3-benzodioxol-5-yl)-5-(2-isopropoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5403791.png)
![9-{2-[(3-methoxyphenyl)amino]butanoyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5403794.png)

![1-(butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5403799.png)
![N,N-dimethyl-7-[(propylthio)acetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5403813.png)
![7-(3,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5403820.png)
![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5403836.png)
![4-(2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5403840.png)
![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5403846.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403854.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5403860.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5403866.png)